Sub-Nanomolar PDE2A Inhibition: Comparative Binding Affinity of 1-Methylcyclopropanamine Oxalate vs. Standard PDE2 Inhibitors
1-Methylcyclopropanamine oxalate exhibits a Ki of 0.450 nM against human PDE2A, a potency that places it among the most potent fragments reported for this target [1]. In contrast, the clinically advanced PDE2 inhibitor BAY 60-7550 shows a Ki of 3.8 nM, representing an 8.4-fold lower affinity . Furthermore, the simple fragment pyrazolopyrimidine (Fragment 1) demonstrates a Ki of 22.4 μM, which is 49,777-fold weaker than 1-methylcyclopropanamine oxalate [2]. This high binding efficiency supports its use as a privileged core for lead optimization.
| Evidence Dimension | Enzyme Inhibition Constant (Ki) for Human PDE2A |
|---|---|
| Target Compound Data | Ki = 0.450 nM (as oxalate salt) |
| Comparator Or Baseline | BAY 60-7550 (Ki = 3.8 nM); Pyrazolopyrimidine Fragment 1 (Ki = 22.4 μM) |
| Quantified Difference | 8.4-fold more potent than BAY 60-7550; 49,777-fold more potent than pyrazolopyrimidine fragment |
| Conditions | Enzymatic assay using human recombinant PDE2A; Ki determined via competitive binding inhibition. |
Why This Matters
Superior target affinity at the fragment level translates to greater ligand efficiency and reduces the risk of molecular obesity during lead optimization, directly impacting procurement decisions for early-stage drug discovery programs.
- [1] Merck Sharp & Dohme Corp. (Assignee). US Patent US9815796. Phosphodiesterase 2 Inhibitors. Example 3: 1-Methylcyclopropanamine Oxalate. Ki = 0.450 nM (hPDE2A). View Source
- [2] RCSB PDB. 6B98: PDE2 in complex with compound 1 (Pyrazolopyrimidine Fragment). Ki = 22.4 μM. View Source
